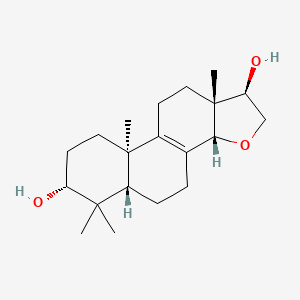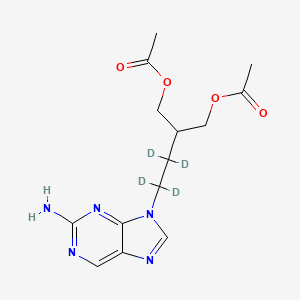
(1-chloro-3-hexadecanoyloxypropan-2-yl) (Z)-octadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-chloro-3-hexadecanoyloxypropan-2-yl) (Z)-octadec-9-enoate is a complex organic compound with a molecular formula of C37H69ClO4. This compound is known for its unique structure, which includes a chlorinated glycerol backbone esterified with hexadecanoic acid and octadec-9-enoic acid. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-chloro-3-hexadecanoyloxypropan-2-yl) (Z)-octadec-9-enoate typically involves the esterification of glycerol derivatives with hexadecanoic acid and octadec-9-enoic acid. The process begins with the chlorination of glycerol to form 1-chloropropan-2-ol. This intermediate is then esterified with hexadecanoic acid and octadec-9-enoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1-chloro-3-hexadecanoyloxypropan-2-yl) (Z)-octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Hexadecanoic acid and octadec-9-enoic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1-chloro-3-hexadecanoyloxypropan-2-yl) (Z)-octadec-9-enoate is used as a precursor in the synthesis of complex lipids and surfactants. Its unique structure makes it valuable in studying esterification and substitution reactions.
Biology
The compound is used in biological research to study lipid metabolism and membrane dynamics. Its incorporation into lipid bilayers helps in understanding the behavior of cell membranes.
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems. Its ability to form stable emulsions makes it a candidate for encapsulating hydrophobic drugs.
Industry
Industrially, this compound is used in the production of surfactants and emulsifiers. Its properties are exploited in the formulation of cosmetics and personal care products.
Mechanism of Action
The mechanism of action of (1-chloro-3-hexadecanoyloxypropan-2-yl) (Z)-octadec-9-enoate involves its interaction with lipid membranes. The compound integrates into lipid bilayers, altering their fluidity and permeability. This integration affects various cellular processes, including signal transduction and membrane transport.
Comparison with Similar Compounds
Similar Compounds
- 1-chloro-3-hexadecanoyloxypropan-2-yl octadecanoate
- 1-chloro-3-hexadecanoyloxypropan-2-yl hexadecanoate
- 1-chloro-3-octadecanoyloxypropan-2-yl octadec-9-enoate
Uniqueness
(1-chloro-3-hexadecanoyloxypropan-2-yl) (Z)-octadec-9-enoate is unique due to the presence of both hexadecanoic acid and octadec-9-enoic acid esters. This dual esterification provides distinct physicochemical properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(1-chloro-3-hexadecanoyloxypropan-2-yl) (Z)-octadec-9-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H69ClO4/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35H,3-16,19-34H2,1-2H3/b18-17- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFPMKBIHWSDIR-ZCXUNETKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H69ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














